

Spectroscopic Profile of 1,3-Dimethyl-2-propoxybenzene: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 1,3-Dimethyl-2-propoxybenzene

Cat. No.: B14600919

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the aromatic ether, **1,3-Dimethyl-2-propoxybenzene** (also known as 2,6-dimethylphenyl n-propyl ether). The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics, offering valuable data for its identification, characterization, and application in research and development.

Spectroscopic Data Summary

The empirical formula for **1,3-Dimethyl-2-propoxybenzene** is C₁₁H₁₆O, with a molecular weight of 164.24 g/mol .^{[1][2]} The spectroscopic data presented below has been aggregated from various spectral databases.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for determining the structure of organic compounds. The ¹H and ¹³C NMR data for **1,3-Dimethyl-2-propoxybenzene** are summarized below.

¹H NMR Spectral Data

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
Data not available			

^{13}C NMR Spectral Data

Chemical Shift (δ) ppm	Assignment
Data not available	

Note: Specific experimental ^1H and ^{13}C NMR data for **1,3-Dimethyl-2-propoxybenzene** were not available in the public databases searched.

Infrared (IR) Spectroscopy

Infrared spectroscopy measures the absorption of infrared radiation by a molecule, providing information about the functional groups present. The characteristic IR absorption bands for **1,3-Dimethyl-2-propoxybenzene** are anticipated as follows, based on the analysis of similar aromatic ethers.

IR Spectral Data

Wavenumber (cm^{-1})	Intensity	Assignment
Data not available		

Note: A specific experimental IR spectrum for **1,3-Dimethyl-2-propoxybenzene** was not available in the public databases searched.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound, as well as to elucidate its structure by analyzing its fragmentation patterns.

Mass Spectrometry Data

m/z	Relative Abundance (%)	Assignment
164	Data not available	[M] ⁺ (Molecular Ion)
122	Data not available	[M - C ₃ H ₆] ⁺
107	Data not available	[M - C ₃ H ₆ - CH ₃] ⁺

Note: While the major fragment ions are reported, a full experimental mass spectrum with relative abundances was not available. The assignments are predicted based on common fragmentation pathways for aromatic ethers.

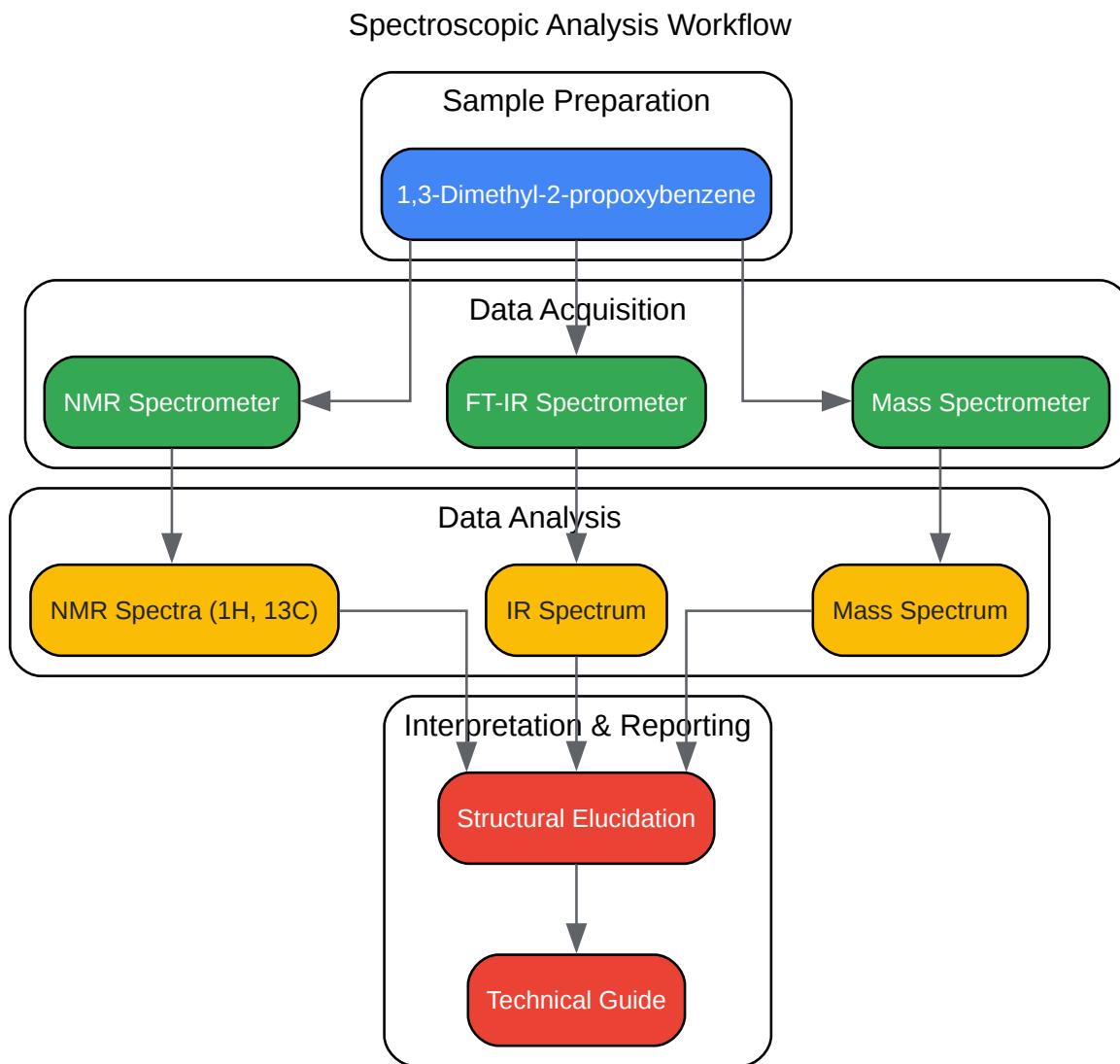
Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above. The specific parameters may vary depending on the instrumentation and experimental conditions.

NMR Spectroscopy

A sample of **1,3-Dimethyl-2-propoxybenzene** would be dissolved in a deuterated solvent, such as chloroform-d (CDCl₃), and transferred to an NMR tube. ¹H and ¹³C NMR spectra would be acquired on a high-field NMR spectrometer. For ¹H NMR, the spectral width would be set to encompass all proton signals, and the data would be acquired with a sufficient number of scans to achieve a good signal-to-noise ratio. Chemical shifts are reported in parts per million (ppm) relative to a tetramethylsilane (TMS) internal standard. For ¹³C NMR, a proton-decoupled sequence would be used to simplify the spectrum, and a larger number of scans would be required due to the lower natural abundance of the ¹³C isotope.

Infrared (IR) Spectroscopy


The IR spectrum of liquid **1,3-Dimethyl-2-propoxybenzene** would be obtained using a Fourier Transform Infrared (FT-IR) spectrometer. A thin film of the neat liquid would be prepared between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates. The spectrum would be recorded over the mid-infrared range (typically 4000-400 cm⁻¹). A background spectrum of the clean salt plates would be recorded and subtracted from the sample spectrum to remove any atmospheric and instrumental interferences.

Mass Spectrometry (MS)

The mass spectrum would be acquired using a mass spectrometer, typically coupled with a gas chromatograph (GC-MS) for sample introduction and separation. For electron ionization (EI) mass spectrometry, the sample would be introduced into the ion source, where it is bombarded with a high-energy electron beam (typically 70 eV). This causes the molecule to ionize and fragment. The resulting positively charged ions are then accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer. The detector records the abundance of each ion, generating a mass spectrum.

Data Acquisition and Analysis Workflow

The general workflow for obtaining and analyzing spectroscopic data for a compound like **1,3-Dimethyl-2-propoxybenzene** is illustrated in the following diagram.

[Click to download full resolution via product page](#)

Caption: General workflow for spectroscopic data acquisition and analysis.

This guide serves as a foundational resource for professionals working with **1,3-Dimethyl-2-propoxybenzene**. While direct experimental spectra were not available in the searched databases, the provided information on expected spectral characteristics and standardized experimental protocols offers a solid starting point for laboratory work and further investigation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 1,3-Dimethyl-2-propoxybenzene | C11H16O | CID 579040 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- 2. echemi.com [echemi.com]
- To cite this document: BenchChem. [Spectroscopic Profile of 1,3-Dimethyl-2-propoxybenzene: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b14600919#spectroscopic-data-for-1-3-dimethyl-2-propoxybenzene-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com

